Aciculatin
Description
Aciculatin (8-((2R,4S,5S,6R)-tetrahydro-4,5-dihydroxy-6-methyl-2H-pyran-2-yl)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-chromen-4-one) is a naturally occurring C-glycosidic flavonoid isolated from the medicinal plant Chrysopogon aciculatus . Its unique structure features a β-C-glycosidic bond and intramolecular hydrogen bonding between hydroxyl and ketonic oxygen atoms, conferring exceptional stability and resistance to enzymatic degradation .
This compound exhibits dual pharmacological activities:
Anticancer Activity: It induces p53-dependent apoptosis in cancer cells by depleting MDM2 (a negative regulator of p53), leading to G1 cell cycle arrest, p21 upregulation, and caspase activation (caspase-9/-3 and PARP cleavage). The GI50 and IC50 values in HCT116 colorectal cancer cells are 2.81 mM and 5.88 mM, respectively .
Anti-Inflammatory Activity: At 1–10 μM, this compound suppresses LPS-induced inflammation in macrophages by inhibiting NF-κB nuclear translocation and JNK/p38 MAPK pathways, reducing iNOS/COX-2 expression and downstream mediators (NO and PGE2) .
Properties
Molecular Formula |
C22H22O8 |
|---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
8-(4,5-dihydroxy-6-methyloxan-2-yl)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one |
InChI |
InChI=1S/C22H22O8/c1-10-21(27)15(26)9-18(29-10)20-17(28-2)8-14(25)19-13(24)7-16(30-22(19)20)11-3-5-12(23)6-4-11/h3-8,10,15,18,21,23,25-27H,9H2,1-2H3 |
InChI Key |
RUTGHCUXABPJTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(CC(O1)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=C(C=C4)O)O)OC)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparison of Aciculatin with Other Anticancer Flavonoids
Key Differences :
- Structural Stability : this compound’s C-glycosidic linkage enhances metabolic stability compared to O-glycosides like quercetin and kaempferol, which are prone to hydrolysis .
- p53 Specificity: Unlike quercetin, which induces DNA damage and ROS, this compound activates p53 without significant genotoxicity, making it a safer candidate .
Anti-Inflammatory Activity Against NF-κB/COX-2 Inhibitors
Table 2: Comparison of Anti-Inflammatory Efficacy
Key Insights :
- Dual Pathway Inhibition : this compound simultaneously suppresses NF-κB and MAPK pathways, whereas celecoxib only targets COX-2 .
- Concentration Dependency : this compound’s anti-inflammatory effects are dose-dependent (1–10 μM), unlike kaempferol, which shows erratic inhibition (e.g., 100% COX-2 suppression at 10 ppm but lower efficacy at higher doses) .
Mechanistic Advantages Over DNA-Binding Agents
This compound’s apoptosis-inducing mechanism differs from classical DNA-binding agents like doxorubicin:
- MDM2-Driven p53 Activation : By downregulating MDM2 mRNA, this compound stabilizes p53 without relying on DNA damage signals, a unique feature compared to nutlin-3 (an MDM2-p53 interaction inhibitor) .
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